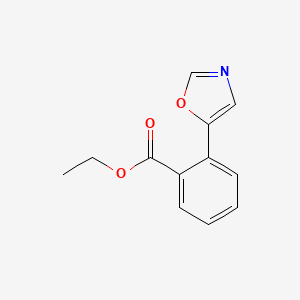

Ethyl 2-(5-Oxazolyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAYJSSVCMBMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(5-Oxazolyl)benzoate chemical properties

An In-depth Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate

Introduction

This compound is a heterocyclic aromatic compound of increasing interest to the scientific community, particularly those in medicinal chemistry and materials science. Structurally, it integrates a benzoate moiety with an oxazole ring, creating a bifunctional scaffold that serves as a versatile building block for more complex molecular architectures. The oxazole ring is a well-known pharmacophore present in numerous biologically active compounds, while the ethyl benzoate portion provides a reactive handle for further chemical modification. This guide offers a comprehensive overview of the core chemical properties, synthesis, and potential applications of this compound, designed for researchers and drug development professionals seeking to leverage its unique characteristics. Its utility has been noted as a key intermediate in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory and antimicrobial agents[1].

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structural and basic physical properties. These data are critical for handling, characterization, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 1186127-15-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2][3] |

| IUPAC Name | Ethyl 2-(1,3-oxazol-5-yl)benzoate | N/A |

| SMILES | O=C(OCC)C1=CC=CC=C1C2=CN=CO2 | [2] |

| MDL Number | MFCD18375300 | [1][2] |

| Purity | ≥97% (Typically available) | [1] |

| Storage | Room temperature, keep dry. Cold-chain transport may be required. | [1][2] |

Proposed Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be designed based on established methodologies for oxazole synthesis. One of the most common approaches is the Robinson-Gabriel synthesis or related cyclodehydration reactions. A logical pathway would involve the reaction of an α-acylaminoketone precursor, which can be derived from 2-acetylbenzoic acid derivatives.

Experimental Protocol: Proposed Synthesis

-

Step 1: Bromination of Ethyl 2-Acetylbenzoate. To a solution of ethyl 2-acetylbenzoate in a suitable solvent like diethyl ether or chloroform, add a stoichiometric amount of bromine (Br₂) dropwise at 0 °C. The reaction is typically stirred until completion, monitored by TLC. The resulting α-bromo ketone, ethyl 2-(bromoacetyl)benzoate, is then isolated after a standard aqueous workup.

-

Step 2: Amidation. The crude ethyl 2-(bromoacetyl)benzoate is reacted with formamide (HCONH₂), which serves as the source for the remaining atoms of the oxazole ring. This reaction is often heated to drive the substitution and initial cyclization.

-

Step 3: Cyclodehydration. The intermediate from Step 2 is treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), to facilitate the final ring-closing dehydration, yielding the oxazole ring.

-

Step 4: Purification. The final product, this compound, is purified from the reaction mixture. This is typically achieved through extraction into an organic solvent, followed by column chromatography on silica gel using a gradient of ethyl acetate and hexane as the eluent.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

For a researcher, unambiguous structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound based on its functional groups and structural analogues like ethyl benzoate[4][5][6].

| Technique | Expected Data |

| ¹H NMR | Ethyl protons: triplet (~1.4 ppm, 3H) and quartet (~4.4 ppm, 2H).Aromatic protons (benzoate ring): multiplet (7.4-8.1 ppm, 4H).Oxazole protons: two singlets or narrow doublets in the aromatic region, likely ~7.2 ppm and ~7.8 ppm. |

| ¹³C NMR | Ethyl carbons: ~14 ppm (CH₃) and ~61 ppm (CH₂).Ester carbonyl: ~166 ppm.Aromatic & Oxazole carbons: multiple signals between ~120-155 ppm. |

| FTIR (cm⁻¹) | ~3100: C-H stretch (aromatic/heterocyclic).~2980: C-H stretch (aliphatic).~1720: C=O stretch (ester).~1600, ~1450: C=C and C=N stretches (ring systems).~1270, ~1100: C-O stretches (ester). |

| Mass Spec (MS) | [M]+: Expected at m/z 217.1.[M+H]⁺: Expected at m/z 218.1 for ESI-MS.Key Fragments: m/z 172 (loss of OEt), m/z 144 (loss of COOEt). |

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical modification, making it a valuable intermediate. The reactivity at the ester group and the potential for substitution on the aromatic ring allow for the construction of a diverse library of derivatives.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield 2-(5-Oxazolyl)benzoic acid (CAS 169508-94-5)[7]. This carboxylic acid is a critical intermediate for forming amides, which is a common step in synthesizing drug candidates.

-

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

-

Amide Formation: Direct conversion from the ester to an amide can be achieved by heating with an amine, though it is often more efficient to first hydrolyze to the carboxylic acid and then use standard peptide coupling reagents (e.g., EDC, HATU) to form the amide bond.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration or halogenation. The substitution pattern will be directed by the two existing substituents, which can lead to a complex mixture of products requiring careful reaction control.

Caption: Key reactivity pathways for this compound.

Applications in Medicinal Chemistry and Materials Science

The true value of this compound lies in its application as a scaffold in synthetic chemistry.

-

Pharmaceutical Intermediate: The benzisoxazole and oxazole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in compounds developed as anticancer, antimicrobial, antipsychotic, and anti-inflammatory agents[1][8]. Benzoic acid and its derivatives are also foundational in a vast number of drugs[9][10][11]. This compound combines these two important pharmacophores, making it an attractive starting point for building new chemical entities (NCEs) for drug discovery programs. The ease with which the ester can be converted to an amide allows for the exploration of structure-activity relationships by appending diverse amine groups.

-

Materials Science: The conjugated system of the aromatic and heterocyclic rings suggests potential applications in materials science. It is cited as a precursor for preparing fluorescent dyes and optical brighteners, owing to its ability to absorb and emit light[1]. Further derivatization could tune these photophysical properties for use in organic light-emitting diodes (OLEDs) or chemical sensors.

Conclusion

This compound is a strategically important chemical intermediate with significant potential. Its well-defined structure, characterized by the presence of a reactive ester handle and a biologically relevant oxazole ring, makes it a valuable tool for researchers in both drug discovery and materials science. Understanding its core chemical properties, reactivity, and analytical signatures is essential for unlocking its full potential in the synthesis of novel, high-value compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. 1186127-15-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1186127-15-0 [chemicalbook.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 苯酸乙酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Solved Interpret the following FTIR spectrum and H and 13C | Chegg.com [chegg.com]

- 7. 2-(5-Oxazolyl)benzoic acid 97% | CAS: 169508-94-5 | AChemBlock [achemblock.com]

- 8. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate

CAS Number: 1186127-15-0

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(5-Oxazolyl)benzoate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While not extensively documented in peer-reviewed literature, its structural motifs—an oxazole ring linked to an ethyl benzoate scaffold—position it as a valuable intermediate for the synthesis of complex molecular architectures. This document outlines its physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and explores its potential applications, particularly in drug discovery. The guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile molecule into their synthetic programs.

Introduction and Overview

This compound (CAS No. 1186127-15-0) is a bifunctional organic molecule that merges the aromatic and electron-rich nature of the oxazole ring with the classic reactivity of an ethyl benzoate moiety. The oxazole heterocycle is a well-regarded pharmacophore, present in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The ethyl benzoate portion, on the other hand, serves as a versatile chemical handle for further synthetic transformations.

The strategic placement of the oxazole at the 2-position of the benzoate ring creates a sterically influenced and electronically distinct environment, offering unique opportunities for the design of novel pharmaceuticals and functional materials. Commercial availability suggests its utility as a building block, particularly in the synthesis of anti-inflammatory and antimicrobial agents, as well as in the development of fluorescent dyes and optical brighteners.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources and theoretical calculations.

| Property | Value | Source |

| CAS Number | 1186127-15-0 | [2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2] |

| Molecular Weight | 217.22 g/mol | [2] |

| Appearance | Predicted: White to off-white solid or oil | - |

| Purity | Typically ≥97% (commercial grade) | [2] |

| Storage | Room temperature, dry conditions | [2] |

| SMILES | O=C(OCC)C1=CC=CC=C1C2=CN=CO2 | - |

| MDL Number | MFCD18375300 | [2] |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(5-Oxazolyl)benzoic acid (CAS: 169508-94-5)

The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry. While multiple methods exist, a plausible approach for creating the 2-(5-Oxazolyl)benzoic acid scaffold would involve the condensation and cyclization of appropriate precursors. One common strategy for forming a 5-substituted oxazole involves the reaction of a compound containing an α-hydroxyketone or equivalent with a source of formamide or a similar reagent to provide the remaining atoms of the oxazole ring.

Hypothetical Protocol:

-

Precursor Synthesis: A suitable starting material would be a derivative of 2-aminobenzoic acid that is transformed to introduce the necessary functionality for oxazole ring formation. The specific choice of reagents would depend on the desired bond disconnections for the oxazole ring.

-

Cyclization: The precursor would then be subjected to cyclization conditions. For instance, a reaction analogous to the Robinson-Gabriel synthesis would involve the dehydration of a 2-acylaminoketone.

-

Work-up and Isolation: Following the reaction, a standard aqueous work-up, extraction with an organic solvent, and purification by chromatography or recrystallization would yield the desired 2-(5-Oxazolyl)benzoic acid.

Step 2: Fischer Esterification to this compound

With the carboxylic acid precursor in hand, the final step is a straightforward Fischer esterification. This is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.

Caption: Experimental workflow for the esterification of 2-(5-Oxazolyl)benzoic acid.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-(5-Oxazolyl)benzoic acid (1.0 eq) in absolute ethanol (20-30 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Analytical Data (Predicted)

As no published experimental data for this compound is available, the following characterization data is predicted based on the structure and known spectral data of similar compounds, such as ethyl benzoate.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 8.0-7.8 (m, 1H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.9 (s, 1H, oxazole-H), 7.2 (s, 1H, oxazole-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ (ppm): 166 (C=O), 155 (oxazole-C), 150 (oxazole-C), 132-128 (Ar-C), 125 (oxazole-C), 61 (-OCH₂CH₃), 14 (-OCH₂CH₃). |

| IR (cm⁻¹) | ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, 1450 (C=C, aromatic), ~1100 (C-O, ester). |

| MS (ESI+) | m/z: 218.07 [M+H]⁺, 240.05 [M+Na]⁺. |

Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules with tailored properties.

Medicinal Chemistry and Drug Discovery

The oxazole ring is a key component in a wide array of pharmaceuticals. The presence of this moiety in this compound makes it an attractive starting point for the development of novel therapeutic agents.

-

Anti-inflammatory Agents: The oxazole nucleus is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The ethyl benzoate handle can be hydrolyzed to the corresponding carboxylic acid, a common feature of many NSAIDs, or can be further derivatized to explore other interactions with target enzymes like cyclooxygenases (COX-1 and COX-2).

-

Antimicrobial Agents: Oxazole-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities. This building block can be used to generate libraries of new compounds for screening against various microbial pathogens.

-

Kinase Inhibitors: The planar, aromatic nature of the core structure can serve as a scaffold for the design of kinase inhibitors, a critical class of anti-cancer drugs. The ester can be converted to an amide to introduce vectors that can interact with the hinge region of a kinase active site.

Caption: Potential synthetic routes from this compound in drug discovery.

Materials Science

The conjugated system formed by the benzene and oxazole rings suggests potential applications in materials science.

-

Fluorescent Dyes and Optical Brighteners: The ability to absorb and emit light is a characteristic of many conjugated heterocyclic systems. Modifications to the core structure could be used to tune the photophysical properties, leading to the development of new fluorescent probes for biological imaging or optical brighteners for various industrial applications.[1]

Conclusion

This compound is a promising, yet under-explored, chemical building block. Its synthesis is achievable through established and reliable chemical transformations. The combination of the biologically relevant oxazole ring and the synthetically versatile ethyl benzoate functionality makes it a valuable tool for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential applications, thereby enabling its broader use in the scientific community.

References

Structure of Ethyl 2-(5-Oxazolyl)benzoate

An In-Depth Technical Guide to the Structure, Properties, and Synthesis of Ethyl 2-(5-Oxazolyl)benzoate

Introduction

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. With the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , this molecule serves as a crucial structural scaffold and intermediate in the synthesis of more complex pharmaceutical agents.[1] Its architecture, which marries a classic ethyl benzoate framework with a reactive oxazole ring, presents a versatile platform for chemical modification.

The oxazole moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a predictive spectroscopic profile for its unambiguous identification. The content is tailored for researchers and drug development professionals, offering the necessary depth for practical application in a laboratory setting.

Molecular Structure and Physicochemical Properties

2.1 Core Structure

The structure of this compound is defined by three primary components:

-

Ethyl Ester Group: A -COOCH₂CH₃ functional group, which influences the compound's solubility and serves as a key reaction site for hydrolysis or transesterification.

-

Aromatic Benzene Ring: A phenyl group substituted at the 1 and 2 positions, forming the "benzoate" core. This ring provides a rigid scaffold and influences the molecule's electronic properties.

-

Oxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. It is linked via its 5-position to the 2-position of the benzoate ring, acting as a critical pharmacophore and a site for further functionalization.

Caption: 2D .

2.2 Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 1186127-15-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Appearance | White to off-white solid | (Predicted) |

| Purity | ≥97% | [1] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to oxazoles exist, a robust and common approach involves the condensation and subsequent cyclization of an α-haloketone with an amide. This section outlines a plausible and efficient pathway for the synthesis of this compound from commercially available starting materials.

3.1 Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-acetylbenzoic acid. The first step is an esterification to protect the carboxylic acid, followed by α-bromination and finally a cyclocondensation reaction with formamide.

Caption: Proposed Synthetic Workflow for this compound.

3.2 Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety standards.

Step 1: Esterification of 2-Acetylbenzoic Acid

-

Setup: To a round-bottom flask, add 2-acetylbenzoic acid (1.0 eq), absolute ethanol (10.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the Fischer esterification reaction. The large excess of ethanol drives the equilibrium towards the product side, maximizing the yield.

-

-

Workup: Cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-Acetylbenzoate.

Step 2: α-Bromination

-

Setup: Dissolve the crude Ethyl 2-Acetylbenzoate (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN.

-

Reaction: Heat the mixture to reflux under a UV lamp or daylight for 2-3 hours until the reaction is complete (monitored by TLC).

-

Causality: This is a radical-initiated bromination. AIBN acts as a radical initiator, and NBS is a convenient source of bromine radicals, which selectively brominate the α-position to the ketone.

-

-

Workup: Cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine. Dry the organic layer and concentrate in vacuo to obtain crude Ethyl 2-(2-Bromoacetyl)benzoate.

Step 3: Hantzsch-type Oxazole Synthesis (Cyclocondensation)

-

Setup: Dissolve the crude α-bromoketone (1.0 eq) in excess formamide.

-

Reaction: Heat the mixture to 120-140 °C for 2-4 hours.

-

Causality: Formamide acts as both the solvent and the source of the nitrogen and C2-H atoms of the oxazole ring. The high temperature facilitates the nucleophilic attack of the formamide nitrogen onto the α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.

-

-

Purification (Self-Validation): After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. The crude product should be purified by silica gel column chromatography. The identity and purity of the final product, this compound, must be confirmed by the spectroscopic methods detailed in the next section. This confirmation step is critical for validating the success of the synthesis.

Spectroscopic Signature for Structural Verification

Disclaimer: Direct experimental spectroscopic data for this specific compound is not widely published. The data presented here is a predicted analysis based on the known spectroscopic properties of its constituent chemical moieties and serves as a guide for characterization.[4]

4.1 Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.05 | d | 1H | H-6 (Benzoate) | Deshielded by adjacent ester carbonyl. |

| ~7.88 | s | 1H | H-2 (Oxazole) | Characteristic singlet for the C2 proton of an oxazole. |

| ~7.65 | td | 1H | H-4 (Benzoate) | Aromatic proton experiencing complex coupling. |

| ~7.55 | td | 1H | H-5 (Benzoate) | Aromatic proton experiencing complex coupling. |

| ~7.45 | d | 1H | H-3 (Benzoate) | Aromatic proton ortho to the oxazole substituent. |

| ~7.35 | s | 1H | H-4 (Oxazole) | Characteristic singlet for the C4 proton of a 5-substituted oxazole. |

| ~4.40 | q | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split by methyl protons. |

| ~1.40 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by methylene protons. |

4.2 Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.5 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~152.0 | C-2 (Oxazole) | Deshielded carbon double-bonded to nitrogen. |

| ~149.5 | C-5 (Oxazole) | Carbon attached to the benzoate ring. |

| ~132.0 | C-4 (Benzoate) | Aromatic CH. |

| ~131.5 | C-1 (Benzoate) | Quaternary carbon attached to the ester. |

| ~130.8 | C-6 (Benzoate) | Aromatic CH. |

| ~129.5 | C-5 (Benzoate) | Aromatic CH. |

| ~128.0 | C-3 (Benzoate) | Aromatic CH. |

| ~125.0 | C-2 (Benzoate) | Quaternary carbon attached to the oxazole. |

| ~123.0 | C-4 (Oxazole) | Shielded carbon of the oxazole ring. |

| ~61.5 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~14.2 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

4.3 Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Benzene & Oxazole) |

| 2980-2850 | C-H stretch | Aliphatic (Ethyl group) |

| ~1720 | C=O stretch | Ester |

| ~1600, 1580, 1450 | C=C stretch | Aromatic Ring |

| ~1550 | C=N stretch | Oxazole Ring |

| ~1270, 1100 | C-O stretch | Ester and Oxazole Ether Linkage |

4.4 Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI)

-

Expected Molecular Ion (M⁺): m/z = 217

-

Key Fragmentation Patterns:

-

m/z = 172: Loss of the ethoxy group (•OCH₂CH₃)

-

m/z = 144: Loss of the entire carbethoxy group (•COOCH₂CH₃)

-

m/z = 116: Further fragmentation of the benzoxazole core.

-

Caption: Workflow for Spectroscopic Verification of Compound Structure.

Reactivity and Application in Drug Development

5.1 Chemical Reactivity

The structure of this compound offers several sites for chemical modification:

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-Oxazolyl)benzoic acid. This acid can then be coupled with various amines to form amides, a common strategy in drug development to explore structure-activity relationships (SAR).

-

Transesterification: The ethyl ester can be exchanged for other alcohols under catalytic conditions.

-

Oxazole Ring Chemistry: While aromatic, the oxazole ring can participate in certain reactions, though it is generally stable. The C2-proton can be deprotonated with a strong base, allowing for the introduction of substituents at that position.

-

Electrophilic Aromatic Substitution (EAS): The benzoate ring is deactivated towards EAS due to the electron-withdrawing nature of the ester and oxazole substituents. Reactions would require harsh conditions and would likely be directed to the meta-positions relative to the ester group.

5.2 Role as a Pharmaceutical Intermediate

This compound is a valuable building block for creating libraries of novel compounds for biological screening.[1] Its utility stems from the combination of the benzoate scaffold, a common feature in many approved drugs, and the oxazole ring, a key pharmacophore known to interact with various biological targets.[5]

For example, its derivatives are explored as potential anti-inflammatory and antimicrobial agents.[1] The core structure can be elaborated by converting the ester to an amide and then performing further modifications on the amine component or the oxazole ring, allowing for the systematic optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Conclusion

This compound is a well-defined molecular scaffold with significant potential in synthetic and medicinal chemistry. Its structure, confirmed through a combination of spectroscopic techniques, provides a robust starting point for the development of novel therapeutics. Understanding its synthesis, reactivity, and spectral characteristics is fundamental for any researcher aiming to leverage this versatile intermediate in drug discovery programs. This guide provides the foundational knowledge and practical protocols to facilitate its effective use in the laboratory.

References

- 1. This compound [myskinrecipes.com]

- 2. 1186127-15-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1186127-15-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(5-Oxazolyl)benzoate molecular weight

An In-depth Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate

Abstract

This compound is a heterocyclic building block of significant interest in the fields of pharmaceutical sciences and materials chemistry. Characterized by the fusion of a benzoate ester and an oxazole ring, this molecule serves as a versatile intermediate for the synthesis of more complex chemical entities. Its structural framework is pivotal for developing novel therapeutic agents, particularly in the anti-inflammatory and antimicrobial sectors, and for creating functional materials such as fluorescent dyes. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic strategy, predictive analytical data, and its key applications, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Molecular Identity and Physicochemical Properties

This compound is a well-defined organic molecule with a unique combination of functional groups that dictate its chemical behavior and utility. The core structure consists of an ethyl benzoate group where an oxazole ring is substituted at the second position of the phenyl ring.

Key Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| CAS Number | 1186127-15-0 | [1][2][3] |

| MDL Number | MFCD18375300 | [1][2] |

| Purity | ≥97% | [1] |

| Storage | Room temperature, dry conditions | [1] |

Rationale for Synthesis and Plausible Workflow

The value of this compound lies in its hybrid structure. The oxazole ring is a well-known "privileged scaffold" in medicinal chemistry, present in numerous compounds with diverse biological activities, including antineoplastic properties.[4] The ethyl benzoate portion provides a reactive handle—the ester group—that can be easily modified, for example, through hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives. This makes the molecule a strategic starting point for library synthesis in drug discovery.

Proposed Synthetic Pathway

While specific, validated protocols for the synthesis of this compound are not detailed in the provided search results, a logical pathway can be constructed based on established organic chemistry principles. A common route to 5-substituted oxazoles involves the reaction of a tosylmethyl isocyanide (TosMIC) with an acylating agent, in this case, an activated form of ethyl 2-formylbenzoate.

The workflow below illustrates this plausible synthetic approach.

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Oxidation: The choice of oxidizing agent for converting the methyl group of Ethyl 2-Methylbenzoate to an aldehyde (formyl group) is critical. A controlled oxidation is required to avoid over-oxidation to the carboxylic acid.

-

Van Leusen Reaction: This reaction is a highly efficient and well-established method for constructing the oxazole ring from an aldehyde and TosMIC. A strong base, such as potassium carbonate in methanol, is typically employed to deprotonate the TosMIC, initiating the cycloaddition cascade.

Analytical Characterization: A Predictive Approach

Direct experimental spectroscopic data for this compound is not widely published. However, a reliable predictive analysis can be performed based on the known spectroscopic signatures of its constituent functional groups. This section provides an estimated spectroscopic profile to aid in its identification and characterization.

Predicted ¹H and ¹³C NMR Data

The following tables outline the expected chemical shifts for the proton and carbon nuclei in the molecule, assuming a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (-CH₃) | ~1.4 | Triplet |

| Ethyl (-CH₂) | ~4.4 | Quartet |

| Benzoate Protons | 7.4 - 8.1 | Multiplets |

| Oxazole H-2 | ~7.9 | Singlet |

| Oxazole H-4 | ~7.2 | Singlet |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂) | ~61 |

| Benzoate (Aromatic) | 125 - 135 |

| Oxazole C-2 | ~151 |

| Oxazole C-4 | ~124 |

| Oxazole C-5 | ~155 |

| Ester Carbonyl (C=O) | ~166 |

Predicted Infrared (IR) Spectroscopy Data

Key vibrational frequencies are expected to appear corresponding to the major functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1715 - 1735 | Strong |

| C=N Stretch (Oxazole) | 1640 - 1680 | Medium |

| C-O Stretch (Ester) | 1250 - 1300 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

Protocol for Experimental Data Acquisition

To validate the structure, the following standard protocols should be employed.

-

Sample Preparation:

-

For NMR spectroscopy, accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure complete dissolution.

-

For IR spectroscopy, prepare a thin film of the sample on a salt plate (if liquid) or prepare a KBr pellet (if solid).

-

For Mass Spectrometry, dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

IR: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Mass Spec: Analyze the sample using an instrument with an appropriate ionization source (e.g., Electrospray Ionization - ESI) to determine the mass-to-charge ratio of the molecular ion ([M+H]⁺).

-

Applications in Research and Development

The utility of this compound stems from its role as a key intermediate. Its structure is designed for easy modification, making it highly valuable in medicinal chemistry and materials science.[1]

Caption: Relationship between the core structure and its applications.

-

Pharmaceutical Intermediate: The molecule serves as a precursor for developing anti-inflammatory and antimicrobial drugs.[1] The ester can be converted to an amide or other functional groups to interact with biological targets, while the oxazole ring provides a stable, aromatic core that can participate in crucial binding interactions.

-

Medicinal Chemistry: Its structure allows for straightforward modification, which is a key advantage in the iterative process of drug design and optimization.[1]

-

Materials Science: The conjugated system formed by the phenyl and oxazole rings gives the molecule inherent fluorescent properties. This allows it to be used in the synthesis of fluorescent dyes and optical brighteners, which have applications in imaging, sensing, and textiles.[1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Storage: Store in a dry place at room temperature to prevent degradation.[1]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.[1]

Conclusion

This compound is a high-value chemical intermediate with considerable potential in both pharmaceutical and materials science research. Its molecular weight of 217.22 g/mol and formula C₁₂H₁₁NO₃ define a scaffold that is ripe for chemical exploration.[1][2] The strategic combination of a modifiable ester group and a biologically relevant oxazole ring makes it an attractive starting point for the synthesis of novel, high-value compounds. This guide provides the foundational knowledge for researchers to understand and effectively utilize this versatile molecule in their scientific endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. 1186127-15-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1186127-15-0 [chemicalbook.com]

- 4. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of Ethyl 2-(5-Oxazolyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-Oxazolyl)benzoate is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structure, featuring an oxazole ring attached to an ethyl benzoate core at the ortho position, makes it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Properties

-

IUPAC Name: Ethyl 2-(1,3-oxazol-5-yl)benzoate

-

CAS Number: 1186127-15-0[2]

-

Molecular Formula: C₁₂H₁₁NO₃[1]

-

Molecular Weight: 217.22 g/mol [1]

The molecular structure of this compound is presented below. The numbering conventions used for the interpretation of the NMR spectra are also indicated.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented and analyzed below. Predictions were generated using online NMR prediction tools.[3][4][5]

Experimental Protocol (Typical)

A standard protocol for acquiring NMR spectra of a similar compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a broadband proton-decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-C2'' |

| ~7.90 | dd | 1H | H-C6' |

| ~7.60 | m | 2H | H-C3', H-C5' |

| ~7.50 | m | 1H | H-C4' |

| ~7.30 | s | 1H | H-C4'' |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the key structural features of this compound.

-

Oxazole Protons: The oxazole ring gives rise to two distinct signals. The proton at the C2'' position (H-C2'') is expected to be the most downfield of the heterocyclic protons, appearing as a singlet around 8.10 ppm. The proton at the C4'' position (H-C4'') is predicted to be a singlet around 7.30 ppm. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.[6]

-

Benzoate Protons: The four protons on the benzene ring are expected to show a complex splitting pattern due to their ortho substitution. The proton ortho to the ester group (H-C6') is likely to be a doublet of doublets around 7.90 ppm. The remaining aromatic protons (H-C3', H-C4', H-C5') will appear as a multiplet in the range of 7.50-7.60 ppm.

-

Ethyl Ester Protons: The ethyl group of the ester functionality will present as a quartet at approximately 4.40 ppm for the methylene protons (-OCH₂CH₃) and a triplet at around 1.40 ppm for the methyl protons (-OCH₂CH₃), with a typical coupling constant of ~7 Hz.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~166.0 | C=O |

| ~152.0 | C2'' |

| ~149.0 | C5'' |

| ~132.5 | C1' |

| ~131.0 | C3' |

| ~130.0 | C5' |

| ~128.5 | C6' |

| ~128.0 | C2' |

| ~125.0 | C4' |

| ~123.0 | C4'' |

| ~61.5 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the most downfield chemical shift, around 166.0 ppm.

-

Oxazole Carbons: The carbon atoms of the oxazole ring are predicted to appear at approximately 152.0 ppm (C2''), 149.0 ppm (C5''), and 123.0 ppm (C4''). The C2'' and C5'' carbons are significantly deshielded due to their proximity to the heteroatoms.[7]

-

Benzoate Carbons: The aromatic carbons of the benzoate ring are predicted to resonate in the 125.0-132.5 ppm region. The quaternary carbons (C1' and C2') will have distinct chemical shifts from the protonated carbons.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂CH₃) is expected around 61.5 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal at approximately 14.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Typical)

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic and oxazole) |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, 1580, 1480 | Medium-Strong | C=C and C=N stretching (aromatic and oxazole) |

| ~1270 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-O-C stretching (oxazole) |

Interpretation of IR Spectrum

The predicted IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

-

C-H Stretching: Aromatic and oxazole C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the ethyl group will appear between 2980 and 2850 cm⁻¹.

-

Carbonyl Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.[8]

-

Aromatic and Heteroaromatic Stretching: The C=C stretching vibrations of the benzene ring and the C=N stretching of the oxazole ring are expected to appear in the 1600-1480 cm⁻¹ region.[8]

-

C-O Stretching: A strong band around 1270 cm⁻¹ is indicative of the C-O stretching of the ester. The C-O-C stretching of the oxazole ring is predicted to be around 1100 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol (Typical)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 217 (corresponding to the molecular weight of C₁₂H₁₁NO₃)

-

Key Fragment Ions (m/z):

-

188: [M - C₂H₅]⁺ (loss of the ethyl group)

-

172: [M - OC₂H₅]⁺ (loss of the ethoxy group)

-

144: [M - COOC₂H₅]⁺ (loss of the ethoxycarbonyl group)

-

116: [C₇H₄O]⁺ (fragment from the benzoate portion)

-

69: [C₃H₃NO]⁺ (oxazole ring)

-

Interpretation of Mass Spectrum

The predicted mass spectrum of this compound would show a molecular ion peak at m/z 217, confirming the molecular weight of the compound. The fragmentation pattern would provide further structural information.

-

Loss of Ethyl and Ethoxy Groups: Common fragmentation pathways for ethyl esters involve the loss of the ethyl radical (C₂H₅•) to give a fragment at m/z 188, or the loss of the ethoxy radical (•OC₂H₅) to give a fragment at m/z 172.[9]

-

Loss of the Ethoxycarbonyl Group: Cleavage of the bond between the benzene ring and the ester group would result in the loss of the ethoxycarbonyl radical (•COOC₂H₅), leading to a fragment at m/z 144.

-

Fragmentation of the Benzoate Moiety: The benzoate portion can further fragment, for example, to produce an ion at m/z 116.

-

Oxazole Ring Fragment: A peak at m/z 69 would be indicative of the intact oxazole ring.[10]

The fragmentation of ortho-substituted benzoates can sometimes show specific "ortho effects," where the proximity of the two substituents leads to unique fragmentation pathways.[11]

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and literature precedents for similar structures, offers a detailed characterization of this molecule. This information is crucial for researchers and scientists working with this compound, enabling its unambiguous identification and facilitating the structural elucidation of its derivatives in various scientific applications.

References

- 1. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. Visualizer loader [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. journalspub.com [journalspub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. tsapps.nist.gov [tsapps.nist.gov]

A Comprehensive Guide to the Synthesis of Ethyl 2-(5-Oxazolyl)benzoate from Ethyl 2-Aminobenzoate

Abstract: This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for Ethyl 2-(5-Oxazolyl)benzoate, a key heterocyclic building block in medicinal chemistry. Starting from the readily available ethyl 2-aminobenzoate, this document outlines a strategic two-step synthesis involving N-acylation followed by an acid-catalyzed cyclodehydration. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, chemists, and professionals in drug development. The guide includes comprehensive, step-by-step experimental protocols, characterization data, and safety considerations, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities have made it a cornerstone in drug design. Oxazole-containing compounds have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-tubercular effects.[2][3][4]

This compound, the target of this guide, serves as a valuable intermediate in the synthesis of more complex molecules.[5] The strategic placement of the oxazole ring ortho to an ethyl benzoate group provides two distinct points for further chemical modification, making it a versatile scaffold for library synthesis and the development of novel therapeutic agents.[5] This guide presents a reliable and well-established method for its synthesis, grounded in classic organic reactions.

Synthetic Strategy: A Two-Step Approach

The conversion of ethyl 2-aminobenzoate to this compound is efficiently achieved through a two-step sequence. This strategy is predicated on the initial formation of an acyclic precursor, which is then induced to cyclize, forming the desired heterocyclic ring.

-

Step 1: N-Acylation. The primary amine of ethyl 2-aminobenzoate is first acylated using chloroacetyl chloride. This reaction forms an α-halo amide intermediate, specifically Ethyl 2-(2-chloroacetamido)benzoate.

-

Step 2: Cyclodehydration. The intermediate is then subjected to strong acid-catalyzed intramolecular cyclization and dehydration. This classic transformation, a variant of the Robinson-Gabriel synthesis, yields the final aromatic oxazole ring.[1][6]

The overall workflow is depicted below.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Rationale and Causality

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. This section details the chemical transformations in each step.

Step 1: N-Acylation of Ethyl 2-Aminobenzoate

The first step is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of ethyl 2-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine (Et₃N), is essential for this transformation.[7] Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of an inert solvent like acetone or dichloromethane is standard for this type of acylation.

Step 2: Robinson-Gabriel Cyclodehydration

This step is the cornerstone of the synthesis, forming the oxazole heterocycle. It proceeds via the intramolecular cyclization of the α-acylamino ketone precursor formed in situ.[8] While our intermediate is an α-acylamino ester derivative with a chloro-substituent, the fundamental principle of cyclodehydration holds. The mechanism, catalyzed by a strong dehydrating agent like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), can be described as follows:

-

Protonation: The amide carbonyl oxygen is protonated by the strong acid, increasing the electrophilicity of its carbon atom.

-

Intramolecular Nucleophilic Attack: The ester carbonyl oxygen acts as an intramolecular nucleophile, attacking the activated amide carbonyl carbon. This forms a five-membered ring intermediate, a dihydrooxazolol.

-

Dehydration: A molecule of water is eliminated from the dihydrooxazolol intermediate under the strongly acidic and heating conditions, leading to the formation of the stable, aromatic oxazole ring.[6][8]

The choice of a potent cyclodehydrating agent is crucial for driving the reaction to completion.[1][2]

Caption: Simplified mechanism of the acid-catalyzed Robinson-Gabriel cyclodehydration.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| Ethyl 2-aminobenzoate | C₉H₁₁NO₂ | 165.19 | ≥99% | Sigma-Aldrich |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% | VWR |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Fisher Scientific |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ACS Grade | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

Step-by-Step Synthesis

Part A: Synthesis of Ethyl 2-(2-chloroacetamido)benzoate (Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethyl 2-aminobenzoate (8.26 g, 50.0 mmol) and 100 mL of acetone.

-

Base Addition: Cool the flask in an ice-water bath (0-5 °C). Add triethylamine (7.0 mL, 50.0 mmol) to the solution.

-

Acylation: While maintaining the temperature at 0-5 °C, add a solution of chloroacetyl chloride (4.0 mL, 50.0 mmol) in 20 mL of acetone dropwise from the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of cold acetone.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is redissolved in 150 mL of dichloromethane (DCM) and washed sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield Ethyl 2-(2-chloroacetamido)benzoate as a white solid.

Part B: Synthesis of this compound (Final Product)

-

Reaction Setup: Place the purified Ethyl 2-(2-chloroacetamido)benzoate (assumed 100% conversion from previous step, 12.1 g, 50.0 mmol) into a 100 mL round-bottom flask.

-

Cyclodehydration: Carefully add 30 mL of concentrated sulfuric acid to the flask while cooling in an ice bath. The solid will dissolve.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath at 100 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of CO₂ evolution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford this compound as a pure solid.

Characterization Data

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.9 (d), 7.6-7.5 (m), 7.4-7.3 (m), 7.2 (s), 4.4 (q), 1.4 (t) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.0, 151.5, 148.0, 132.0, 131.5, 130.0, 128.5, 125.0, 124.0, 61.5, 14.2 |

| Mass Spec (ESI+) | m/z: 218.07 [M+H]⁺ |

Note: NMR chemical shifts (δ) are predicted values and may vary slightly in an experimental setting.

Safety and Handling

-

Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a fume hood. Reacts violently with water.

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Addition to water is highly exothermic. Always add acid to water/ice slowly.

-

Triethylamine: Flammable liquid with a strong odor. Irritating to the respiratory system and skin.

-

Solvents: Acetone, DCM, Ethyl Acetate, and Hexanes are flammable and should be handled away from ignition sources. DCM is a suspected carcinogen.

Conclusion

This guide details a reliable and mechanistically sound two-step synthesis for this compound from ethyl 2-aminobenzoate. By first performing an N-acylation and subsequently inducing a Robinson-Gabriel type cyclodehydration, the target molecule can be obtained in good yield and high purity. The provided protocols and mechanistic insights serve as a valuable resource for scientists engaged in pharmaceutical research and heterocyclic chemistry, enabling the efficient construction of this important molecular scaffold.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Oxazole-Containing Compounds

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," frequently incorporated into a vast array of biologically active molecules.[4] This technical guide provides a comprehensive exploration of the multifaceted biological activities of oxazole-containing compounds for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning their therapeutic effects, from anticancer and antimicrobial to anti-inflammatory actions, supported by field-proven insights and detailed experimental methodologies. This document aims to serve as an authoritative resource, bridging the gap between fundamental chemistry and translational therapeutic application.

The Oxazole Core: Physicochemical Properties and Therapeutic Significance

The 1,3-oxazole is a π-electron-excessive heterocycle, a structural feature that allows it to readily interact with a multitude of biological targets like enzymes and receptors through various non-covalent interactions.[2] This inherent reactivity, combined with its stability and synthetic accessibility, has made the oxazole nucleus a focal point in the design of novel therapeutic agents.[4][5] The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological activities of its derivatives, which span a wide therapeutic spectrum including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects.[1][3]

A significant number of natural products, many of marine origin, feature the oxazole moiety, showcasing its evolutionary selection as a key pharmacophore.[6][7][8] These natural products often exhibit potent and diverse biological activities, serving as inspiration for the development of synthetic oxazole-containing drugs.[6][9] Indeed, several oxazole-based compounds have successfully transitioned into clinical use, including the anti-inflammatory drug Oxaprozin and the tyrosine kinase inhibitor Mubritinib, underscoring the therapeutic relevance of this heterocyclic system.[3][10]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a broad range of cancer cell lines, including drug-resistant strains.[11][12][13] Their mechanisms of action are diverse, targeting multiple key pathways involved in cancer cell proliferation, survival, and metastasis.

Key Mechanistic Targets of Oxazole-Based Anticancer Agents

The anticancer effects of oxazole compounds are mediated through their interaction with a variety of molecular targets crucial for cancer progression.[11]

-

Signal Transducer and Activator of Transcription 3 (STAT3): Several oxazole derivatives have been identified as potent inhibitors of STAT3, a key transcription factor that regulates genes involved in cell survival and proliferation.[11][12]

-

Tubulin Polymerization: A significant number of oxazole-containing compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][12][14]

-

DNA Topoisomerases: These enzymes are critical for DNA replication and repair. Oxazole derivatives can act as topoisomerase inhibitors, inducing DNA damage and triggering cell death.[11][12]

-

Protein Kinases: As crucial regulators of cellular signaling, protein kinases are prime targets for cancer therapy. Certain oxazoles function as protein kinase inhibitors, disrupting fundamental cellular processes like growth and cell division.[11][12]

-

G-Quadruplexes: These are secondary structures in nucleic acids that are implicated in cancer cell proliferation. Some oxazole derivatives can stabilize G-quadruplexes, leading to the inhibition of cancer cell growth.[11][12]

The following diagram illustrates the primary molecular targets of oxazole derivatives in cancer cells.

Caption: Molecular targets of oxazole-based anticancer agents.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Substituted Oxazoles | Hep-2 | 60.2 | Tubulin Inhibition | [14] |

| Neopeltolide | A-549 | 0.0012 | Not Specified | [6] |

| Neopeltolide | NCI-ADR-RES | 0.0051 | Not Specified | [6] |

| Neopeltolide | P388 | 0.00056 | Not Specified | [6] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of oxazole-containing compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Oxazole compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the oxazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[2] Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][5][10]

Spectrum of Antimicrobial Action

Oxazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][10] For instance, certain oxazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli.[5] Additionally, some have demonstrated significant antifungal activity against Candida albicans and Aspergillus niger.[5] The substitution pattern on the oxazole ring is a key determinant of the antimicrobial spectrum and potency.[1] For example, the presence of electron-withdrawing groups can enhance antimicrobial activity.[5]

Representative Antimicrobial Oxazole Derivatives

The following table highlights some oxazole derivatives with notable antimicrobial activity.

| Compound/Derivative | Target Organism(s) | Activity/Zone of Inhibition | Reference |

| Amine linked bis-heterocycles | Staphylococcus aureus | 21 mm at 100mg/well | [10] |

| Amine linked bis-heterocycles | Klebsiella pneumoniae | 22 mm at 100mg/well | [10] |

| Benzoxazole derivatives | Various fungal strains | Superior or comparable to 5-fluorocytosine | [1] |

| Pyrazole linked to oxazole-5-one | S. aureus, E. coli, P. aeruginosa, C. albicans | High activity | [3] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details a standard method for determining the MIC of an oxazole compound against a specific microbial strain.

Materials:

-

Microbial strain of interest (bacterial or fungal)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Oxazole compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth only)

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the oxazole compound in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well (except the negative control) with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[1][5]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many oxazole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX-2 is an inducible enzyme that plays a central role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is often evaluated in vivo using animal models of inflammation.

| Compound/Derivative | Animal Model | Activity | Reference |

| Thiazole/oxazole substituted benzothiazole | Carrageenan-induced paw edema | Most active compound more potent than reference drug | [5] |

| N-(2-(4-chlorobenzyl) benzo[d]oxazol-5-yl)-3-substituted-propanamide | Cotton-pellet-induced granuloma | Up to 48.4% protection against granuloma formation | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model for assessing the acute anti-inflammatory activity of test compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Oxazole compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): control (vehicle), standard (reference drug), and test groups (different doses of the oxazole compound).

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The oxazole scaffold continues to be a highly fruitful area of research in drug discovery.[5][11] The diverse and potent biological activities of oxazole-containing compounds, coupled with their synthetic tractability, position them as promising candidates for the development of new therapeutics. Future research should focus on the rational design of novel oxazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of new biological targets and the use of computational modeling will undoubtedly accelerate the discovery and development of the next generation of oxazole-based drugs to address unmet medical needs.[11]

References

- 1. d-nb.info [d-nb.info]

- 2. iajps.com [iajps.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijmpr.in [ijmpr.in]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijrpr.com [ijrpr.com]

- 14. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl 2-(5-Oxazolyl)benzoate in Pharmaceutical Synthesis

Introduction: The Oxazole Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a privileged structure. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its role in the development of a diverse array of therapeutic agents. Ethyl 2-(5-Oxazolyl)benzoate, a bespoke building block, exemplifies the utility of this scaffold, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its synthesis, properties, and pivotal role in pharmaceutical development, with a particular focus on its application in the synthesis of targeted cancer therapies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in multi-step syntheses. This compound is a solid at room temperature and possesses the following key characteristics:

| Property | Value | Source |